molecular formula C37H62N10O9 B12395810 hNTS1R agonist-1

hNTS1R agonist-1

Cat. No.: B12395810
M. Wt: 790.9 g/mol
InChI Key: KJBAFWBHDMSCQY-ODKJCKIQSA-N
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Description

hNTS1R agonist-1, also known as Compound 10, is a full agonist of the human neurotensin receptor 1 (hNTS1R). This compound has a high affinity for hNTS1R with a dissociation constant (K_i) of 6.9 nM. It is capable of crossing the blood-brain barrier and has shown potential in enhancing motor function and memory in mouse models of Parkinson’s disease. Additionally, this compound is an analog of Neurotensin (8-13) and exhibits neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hNTS1R agonist-1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The key steps in the synthetic route include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Automation and advanced purification techniques are employed to ensure consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

hNTS1R agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions include various analogs of this compound with modified properties, such as increased stability or altered receptor affinity .

Scientific Research Applications

hNTS1R agonist-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of neurotensin receptor agonists.

    Biology: Investigated for its role in modulating neurotransmission and neuroprotection.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs targeting neurotensin receptors

Mechanism of Action

hNTS1R agonist-1 exerts its effects by binding to the human neurotensin receptor 1 (hNTS1R) and activating it. This activation leads to a cascade of intracellular signaling events, including the activation of G-proteins and subsequent modulation of downstream effectors. The compound enhances motor function and memory by modulating neurotransmitter release and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hNTS1R agonist-1 is unique due to its high affinity for hNTS1R, ability to cross the blood-brain barrier, and its dual role as a neuroprotective agent and enhancer of motor function and memory. These properties make it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C37H62N10O9

Molecular Weight

790.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H62N10O9/c1-5-22(4)30(34(52)44-28(36(54)55)19-21(2)3)45-32(50)27(20-23-11-13-24(48)14-12-23)43-33(51)29-10-8-17-47(29)35(53)26(15-18-56-46-37(40)41)42-31(49)25(39)9-6-7-16-38/h11-14,21-22,25-30,48H,5-10,15-20,38-39H2,1-4H3,(H,42,49)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,40,41,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

KJBAFWBHDMSCQY-ODKJCKIQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCON=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCON=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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